3-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
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Overview
Description
3-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a complex organic compound characterized by the presence of a trifluoromethyl group and a dioxaborinan ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves multiple steps, starting with the preparation of the phenol derivative followed by the introduction of the trifluoromethyl group and the dioxaborinan ring. Common synthetic routes include:
Preparation of the Phenol Derivative: The phenol derivative can be synthesized through various methods, such as the hydroxylation of aromatic compounds.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Formation of the Dioxaborinan Ring: The dioxaborinan ring can be introduced through a cyclization reaction involving boronic acid derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoromethyl group and the dioxaborinan ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol moiety may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol exerts its effects involves interactions with specific molecular targets and pathways The trifluoromethyl group and the dioxaborinan ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the dioxaborinan ring, making it less complex and potentially less versatile.
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenol: Does not have the trifluoromethyl group, which may affect its reactivity and applications.
Uniqueness
3-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to the presence of both the trifluoromethyl group and the dioxaborinan ring, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-8-7-12(2,3)20-14(19-8)11-5-4-9(18)6-10(11)13(15,16)17/h4-6,8,18H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWADGLXOZGPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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